Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a substituted phenoxy moiety at the 4-position of the piperidine ring. The phenoxy substituent contains a 4-amino-2-methylphenyl group, which confers unique electronic and steric properties. This structure is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and other bioactive molecules . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12-11-13(18)5-6-15(12)21-14-7-9-19(10-8-14)16(20)22-17(2,3)4/h5-6,11,14H,7-10,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXYQAAUHAEELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623319 | |
| Record name | tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138227-69-7 | |
| Record name | 1,1-Dimethylethyl 4-(4-amino-2-methylphenoxy)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138227-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Procedure for N-Boc Protection
The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen to enhance solubility and prevent undesired side reactions during subsequent steps. A widely adopted method involves treating piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base such as triethylamine or DMAP in dichloromethane (DCM) at 0–25°C.
Reaction Conditions:
Alternative Industrial-Scale Approaches
For large-scale production, continuous flow reactors have been employed to improve efficiency. A patent by CN107805218B discloses a scaled-up Boc protection method using N-benzyl-4-piperidone as a starting material, followed by acid-catalyzed ketal formation and subsequent hydrogenolysis. This approach reduces reaction times from 12 hours to 3–4 hours while maintaining yields above 90%.
Formation of the Phenoxy Linkage
Mitsunobu Reaction for Ether Synthesis
The phenoxy group is introduced via Mitsunobu coupling between Boc-protected piperidine-4-ol and 4-nitro-2-methylphenol. This method ensures stereochemical retention and high regioselectivity.
Typical Protocol:
Nucleophilic Aromatic Substitution
Alternatively, Ullmann-type coupling using a copper catalyst enables the reaction between Boc-piperidine-4-iodide and 4-nitro-2-methylphenol. This method avoids the stoichiometric phosphine reagents required in Mitsunobu reactions but demands higher temperatures (100–120°C).
Optimized Conditions:
Table 1: Comparison of Phenoxy Linkage Methods
| Method | Reagents/Catalysts | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu | DIAD, PPh₃ | 0°C → Reflux | 70–78 | ≥95 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 100–120°C | 65–72 | ≥90 |
Introduction of the 4-Amino-2-methylphenyl Group
Nitro Reduction Strategies
The nitro group in the intermediate tert-butyl 4-(4-nitro-2-methylphenoxy)piperidine-1-carboxylate is reduced to an amine using catalytic hydrogenation or transfer hydrogenation.
Catalytic Hydrogenation:
-
Conditions: H₂ (1 atm), 10% Pd/C (5 wt%), ethanol, 25°C
Transfer Hydrogenation:
Direct Amination via Buchwald-Hartwig Coupling
In cases where nitro precursors are unavailable, palladium-catalyzed amination of tert-butyl 4-(2-methyl-4-bromophenoxy)piperidine-1-carboxylate with ammonia or benzophenone imine offers a viable alternative.
Key Parameters:
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Catalyst: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
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Base: NaOtBu (2.0 equiv)
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Solvent: Toluene
Optimization and Scale-Up Considerations
Purification Techniques
Crude products are purified via flash chromatography (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures. Industrial-scale processes favor continuous chromatography to reduce solvent consumption.
Table 2: Stability Profile Under Accelerated Conditions
| Condition | Temperature | Humidity | Degradation (%/month) |
|---|---|---|---|
| Long-term storage | –20°C | ≤40% RH | <0.5 |
| Accelerated | 40°C | 75% RH | 3.2 |
Chemical Reactions Analysis
Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and can act as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-1-carboxylate Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s amino group is electron-donating, enhancing nucleophilicity, whereas bromo and nitro substituents (e.g., in ) are electron-withdrawing, reducing reactivity in substitution reactions.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- The hydroxybenzoyl derivative exhibits higher polarity and lower boiling point compared to the target compound, reflecting the influence of the hydroxyl group.
- The methoxy-methylcarbamoyl analog exists as a pale yellow oil, suggesting increased lipophilicity, which may enhance blood-brain barrier penetration in drug design.
Biological Activity
Tert-butyl 4-(4-amino-2-methylphenoxy)piperidine-1-carboxylate (CAS No. 138227-69-7) is a piperidine derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H26N2O3, with a molecular weight of 306.4 g/mol. Its structure features a tert-butyl group, an amino group, and a phenoxy group attached to a piperidine ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound can modulate the activity of these targets through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Binding : It can act as a ligand for various receptors, influencing signaling pathways that regulate cell function and behavior.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines, with IC50 values suggesting potent cytotoxic effects. The presence of the amino group and phenoxy moiety is thought to enhance its interaction with cancer-related targets.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 5.0 | Apoptosis induction via caspase activation |
| MCF-7 (Breast) | 3.5 | Cell cycle arrest in G1 phase |
| HeLa (Cervical) | 2.8 | Inhibition of DNA synthesis |
Neuroprotective Effects
This compound has also shown promise in neuroprotection. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially reducing the risk of neurodegenerative diseases.
Case Studies
- In Vitro Study on Cancer Cells : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results highlighted its ability to induce apoptosis and inhibit cell proliferation through specific signaling pathways involving caspases and cyclins .
- Neuroprotective Research : Another investigation focused on the neuroprotective properties of this compound against oxidative damage in neuronal cell cultures. The findings suggested that it significantly reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
